Cysteine, S-(2-aminoethyl)-, monohydrochloride, L-
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKULVNPGAEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-35-8 | |
| Record name | L-Cysteine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of S-(2-aminoethyl)-L-cysteine as a Lysine Antimetabolite
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-aminoethyl)-L-cysteine (SAEC), a structural analog of the essential amino acid L-lysine, exhibits potent biological activity as a lysine antimetabolite. Its cytotoxicity stems primarily from the disruption of protein synthesis. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning SAEC's activity. By mimicking lysine, SAEC competitively inhibits lysyl-tRNA synthetase (LysRS), leading to its erroneous acylation to tRNALys and subsequent incorporation into nascent polypeptide chains. This guide will delve into the biochemical basis of SAEC's action, detail experimental protocols for its study, and discuss the mechanisms of resistance that have been observed.
Introduction: The Role of Lysine and the Concept of Antimetabolites
Lysine is a fundamental, proteinogenic amino acid essential for a myriad of biological processes, including protein structure and function, calcium homeostasis, and the synthesis of carnitine.[1] Its positively charged side chain plays a crucial role in the catalytic sites of enzymes and in protein-protein interactions.
An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme or by being incorporated into a macromolecule in place of a natural substrate. S-(2-aminoethyl)-L-cysteine, also known as thialysine, is a classic example of a lysine antimetabolite.[2] It is structurally similar to lysine, with the key difference being the substitution of a methylene group (CH2) at the γ-position with a sulfur atom.[3] This structural mimicry is the foundation of its biological activity.
The Molecular Mechanism of S-(2-aminoethyl)-L-cysteine Action
The primary cellular target of SAEC is lysyl-tRNA synthetase (LysRS), a critical enzyme in protein biosynthesis.[4] LysRS is responsible for the two-step process of attaching lysine to its cognate tRNA (tRNALys), an essential prerequisite for the incorporation of lysine into proteins during translation.[5]
Competitive Inhibition of Lysyl-tRNA Synthetase
SAEC acts as a competitive inhibitor of LysRS. Due to its structural similarity to lysine, SAEC can bind to the active site of LysRS.[6][7] The active site of LysRS is shaped to specifically recognize the lysine substrate, forming a network of hydrogen bonds and polar interactions.[1] SAEC, with its similar size and charge distribution, can occupy this binding pocket, thereby preventing lysine from binding and being activated.
The process of aminoacylation by LysRS involves two key steps:
-
Amino Acid Activation: Lysine is activated by ATP to form a lysyl-adenylate (Lys-AMP) intermediate.
-
tRNA Charging: The activated lysine is then transferred to the 3' end of its cognate tRNALys.
SAEC can be mistakenly recognized by LysRS and undergo the first step of this reaction, forming S-(2-aminoethyl)-L-cysteinyl-adenylate.
Diagram 1: The Two-Step Reaction of Lysyl-tRNA Synthetase and the Action of SAEC
Caption: Workflow for SAEC cytotoxicity assessment.
In Vitro Assay for Lysyl-tRNA Synthetase Inhibition
The inhibitory effect of SAEC on LysRS activity can be measured by monitoring the formation of the aminoacyl-adenylate intermediate. [8] Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
100 mM HEPES buffer (pH 7.5)
-
10 mM MgCl2
-
2 mM DTT
-
10 mM ATP
-
Purified LysRS enzyme (e.g., 1 µM)
-
Varying concentrations of SAEC (as the inhibitor)
-
-
Reaction Initiation: Initiate the reaction by adding L-lysine (e.g., at its Km concentration).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Detection of Product Formation: The formation of pyrophosphate (PPi), a product of the amino acid activation step, can be measured using a commercially available pyrophosphate assay kit (e.g., a fluorescence-based kit).
-
Data Analysis: Determine the IC50 value of SAEC by plotting the percentage of LysRS inhibition against the SAEC concentration.
Determination of SAEC Incorporation into Proteins
The incorporation of SAEC into newly synthesized proteins can be demonstrated using radiolabeled SAEC or by mass spectrometry.
Protocol (using radiolabeling):
-
Cell Culture: Grow cells in a lysine-free medium supplemented with a low concentration of lysine to maintain viability.
-
Radiolabeling: Add radiolabeled [35S]-SAEC to the culture medium and incubate for several hours.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer). [9]4. Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellet to remove unincorporated [35S]-SAEC and measure the radioactivity of the pellet using a scintillation counter. An increase in radioactivity in the protein fraction indicates the incorporation of SAEC.
Mechanisms of Resistance to S-(2-aminoethyl)-L-cysteine
Cells and organisms can develop resistance to SAEC through several mechanisms.
Mutations in Lysyl-tRNA Synthetase
Mutations in the gene encoding LysRS can alter the active site of the enzyme, reducing its affinity for SAEC while maintaining its ability to bind and activate lysine. [4]This allows the cell to continue protein synthesis even in the presence of SAEC.
The L-box Riboswitch
In some bacteria, the expression of genes involved in lysine biosynthesis is regulated by a lysine-sensing RNA element known as the L-box riboswitch. [10][11]This riboswitch is located in the 5' untranslated region of the mRNA for these genes.
-
In the presence of high lysine concentrations: Lysine binds to the L-box riboswitch, causing a conformational change in the mRNA that leads to the termination of transcription.
-
SAEC as a Lysine Mimic: SAEC can also bind to the L-box riboswitch, mimicking the effect of high lysine concentrations and thus repressing the expression of lysine biosynthesis genes. [12]* Resistance through Riboswitch Mutation: Mutations in the L-box riboswitch can prevent the binding of lysine or SAEC. [11]This leads to the constitutive expression of lysine biosynthesis genes, resulting in an overproduction of intracellular lysine. The increased concentration of lysine can then outcompete SAEC for binding to LysRS, conferring resistance.
Diagram 3: The L-box Riboswitch Mechanism of SAEC Resistance
Caption: L-box riboswitch regulation and resistance mechanism.
Development of SAEC-Resistant Mutants for Lysine Overproduction
The resistance mechanisms to SAEC can be exploited for biotechnological applications, particularly for the development of microbial strains that overproduce lysine.
Protocol for Developing SAEC-Resistant Mutants:
-
Mutagenesis: Expose a wild-type bacterial culture (e.g., Corynebacterium glutamicum or Escherichia coli) to a mutagen, such as ultraviolet (UV) radiation or a chemical mutagen like N-methyl-N'-nitro-N-nitrosoguanidine (NTG). [13]The goal is to induce random mutations in the bacterial genome.
-
Selection: Plate the mutagenized cells onto a minimal medium containing a concentration of SAEC that is inhibitory to the wild-type strain.
-
Isolation and Screening: Colonies that grow on the SAEC-containing medium are considered resistant mutants. Isolate these colonies and screen them for lysine production in the culture supernatant.
-
Quantification of Lysine Production: Measure the concentration of lysine in the culture medium of the resistant mutants using a lysine assay kit or by HPLC. [14][15]5. Characterization of Mutants: Further characterize the most promising lysine-overproducing mutants to identify the genetic basis of their resistance (e.g., by sequencing the lysC gene and its regulatory regions, including the L-box).
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for SAEC
| SAEC Concentration (mM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 ± 5 | 100 ± 6 | 100 ± 4 |
| 0.1 | 95 ± 4 | 88 ± 5 | 75 ± 6 |
| 0.5 | 82 ± 6 | 65 ± 7 | 45 ± 5 |
| 1 | 68 ± 5 | 42 ± 6 | 21 ± 4 |
| 5 | 35 ± 4 | 15 ± 3 | 5 ± 2 |
| 10 | 12 ± 3 | 3 ± 1 | <1 |
Table 2: Lysine Production by SAEC-Resistant Mutants
| Strain | SAEC Resistance (mM) | Lysine Production (g/L) |
| Wild-Type | < 0.1 | < 0.1 |
| Mutant 1 | 5 | 2.5 |
| Mutant 2 | 5 | 3.1 |
| Mutant 3 | 10 | 5.8 |
| Mutant 4 | 10 | 6.2 |
Conclusion and Future Directions
S-(2-aminoethyl)-L-cysteine is a powerful tool for studying lysine metabolism and protein synthesis. Its mode of action as a lysine antimetabolite is well-characterized, primarily involving the inhibition of lysyl-tRNA synthetase and subsequent incorporation into proteins. The study of SAEC has not only provided fundamental insights into these cellular processes but has also led to practical applications in biotechnology, such as the development of lysine-overproducing microbial strains.
Future research in this area could focus on:
-
The development of more specific and potent LysRS inhibitors for therapeutic applications, such as antimicrobial or anticancer agents.
-
A deeper understanding of the structural basis for SAEC resistance in LysRS mutants.
-
The exploration of other potential cellular targets of SAEC.
-
The use of SAEC as a chemical probe to investigate the cellular response to proteotoxic stress.
This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and investigate the multifaceted biological activity of S-(2-aminoethyl)-L-cysteine.
References
-
Ataide, S. F., Wilson, S. N., Dang, S., Rogers, T. E., Roy, B., Banerjee, R., Henkin, T. M., & Ibba, M. (2007). Mechanisms of resistance to an amino acid antibiotic that targets translation. ACS Chemical Biology, 2(12), 819–827. [Link]
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Wikipedia. (n.d.). S-Aminoethyl-L-cysteine. Retrieved February 24, 2026, from [Link]
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Desgroseillers, V., & Tanguay, R. M. (2000). Active Site of Lysyl-tRNA Synthetase: Structural Studies of the Adenylation Reaction. Biochemistry, 39(33), 10076–10085. [Link]
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Onesti, S., Miller, A. D., & Brick, P. (1995). The crystal structure of the lysyl-tRNA synthetase (LysU) from Escherichia coli. Structure, 3(2), 163–176. [Link]
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Desgroseillers, V., & Tanguay, R. M. (2000). Structural Studies of Lysyl-tRNA Synthetase: Conformational Changes Induced by Substrate Binding. Biochemistry, 39(42), 12987–12995. [Link]
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Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]
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Serganov, A., & Nudler, E. (2013). The long and the short of riboswitches. Current Opinion in Structural Biology, 23(1), 121–129. [Link]
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Heinrikson, R. L., & Stern, A. S. (1985). A convenient S-2-aminoethylation of cysteinyl residues in reduced proteins. Analytical Biochemistry, 149(2), 516–520. [Link]
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Blount, K. F., & Breaker, R. R. (2006). A switch in time: detailing the life of a riboswitch. Molecular Cell, 24(5), 647–650. [Link]
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Thannhauser, T. W., Sherwood, R. W., & Scheraga, H. A. (1998). Determination of the cysteine and cystine content of proteins by amino acid analysis: application to the characterization of disulfide-coupled folding intermediates. Journal of Protein Chemistry, 17(1), 37–43. [Link]
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Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved February 24, 2026, from [Link]
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Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]
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Adachi, H., Aso, M., Saito, H., & Furuhashi, K. (1992). Synthesis of an S-(2-Aminoethyl)-L-Cysteine Conjugate in S-(2-Aminoethyl)-L-Cysteine-Resistant Adenine-Auxotrophic Cells of Datura innoxia Mill. Plant and Cell Physiology, 33(2), 165–170. [Link]
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Grundy, F. J., & Henkin, T. M. (2004). Amino acid recognition and gene regulation by riboswitches. Quarterly Reviews of Biophysics, 37(2), 133–146. [Link]
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Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
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Busiello, V., Di Girolamo, M., & De Marco, C. (1984). Thialysine utilization by a lysine-requiring Escherichia coli mutant. Molecular and Cellular Biochemistry, 59(1-2), 149–154. [Link]
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Sudarsan, N., & Breaker, R. R. (2013). Riboswitch RNAs: using RNA to sense cellular metabolism. Cold Spring Harbor Perspectives in Biology, 5(10), a012659. [Link]
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Graphviz. (2024, September 28). DOT Language. [Link]
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Bennett, B. D., Kimball, E. H., Gao, M., Osterhout, R., Van Dien, S. J., & Rabinowitz, J. D. (2009). Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli. Nature Chemical Biology, 5(8), 593–599. [Link]
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Wang, Y., Li, Y., Liu, J., Li, Y., & Chen, N. (2025). Intracellular self-assembly and metabolite analysis of key enzymes for L-lysine synthesis based on key components of cellulosomes. Frontiers in Bioengineering and Biotechnology, 13, 1399424. [Link]
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Bright, S. W., Featherstone, L. C., & Miflin, B. J. (1979). Isolation of a recessive barley mutant resistant to S-(2-aminoethyl)L-cysteine. Theoretically and Applied Genetics, 55(1), 1–4. [Link]
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Vamvakas, S., Dekant, W., & Henschler, D. (1987). Cytotoxicity of cysteine S-conjugates: structure-activity relationships. Toxicology in Vitro, 1(2), 151–156. [Link]
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Strickland, R. D., Martin, E. L., & Riebsomer, J. L. (1953). A method for the independent determination of cysteine and cystine in proteins. The Journal of Biological Chemistry, 205(2), 903–909. [Link]
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Henkin, T. M. (2009). Riboswitch RNAs: using RNA to sense cellular metabolism. Genes & Development, 23(18), 2133–2138. [Link]
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Gruic-Sovulj, I., & Perona, J. J. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in Molecular Biology, 447, 175–196. [Link]
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Kleiman, L., Jones, C. P., & Musier-Forsyth, K. (2004). Specific Inhibition of the Synthesis of Human Lysyl-tRNA Synthetase Results in Decreases in tRNALys Incorporation, Annealing to Viral RNA, and Viral Infectivity in Human Immunodeficiency Virus Type 1. Journal of Virology, 78(20), 10981–10989. [Link]
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Ibba, M., & Söll, D. (2001). Class I Lysyl-tRNA Synthetases. In The Aminoacyl-tRNA Synthetases. Landes Bioscience. [Link]
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Włodek, L., & Iciek, M. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9405. [Link]
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Gruic-Sovulj, I., & Perona, J. J. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in Molecular Biology, 447, 175–196. [Link]
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Yang, S. Y. (2016). A Do-it-Yourself Protocol for Making Desired Mutant Proteins. Journal of Chemical Biology & Therapeutics, 1(1), 101. [Link]
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Shimizu, S., Noguchi, T., Hatakeyama, R., Fujii, T., & Shimizu, S. (2017). Reduction of FR900525 using an S-(2-aminoethyl) l-cysteine-resistant mutant. Journal of Bioscience and Bioengineering, 123(6), 683–688. [Link]
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Zhou, H. C., & Wang, Y. (2014). In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors. International Journal of Molecular Sciences, 15(1), 1358–1377. [Link]
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Patrick-Iwuanyanwu, K. C., & Salami, S. A. (2007). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. International Journal of Environmental Research and Public Health, 4(2), 132–136. [Link]
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Włodek, L., & Iciek, M. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9405. [Link]
-
Kim, J. H., Kim, J. H., & Yim, M. J. (2009). Protective Activity of N-acetyl-L-cysteine (NAC) against Cellular Oxidative Stress Induced by Radiation. Transactions of the Korean Nuclear Society Autumn Meeting, 605–606. [Link]
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Technical Guide: Chemical Properties & Solubility of S-(2-Aminoethyl)-L-Cysteine Monohydrochloride
[1]
Executive Summary
S-(2-aminoethyl)-L-cysteine monohydrochloride (also known as Thialysine hydrochloride or L-4-Thialysine ) is a synthetic sulfur-containing amino acid analog of L-Lysine.[1] Structurally, it replaces the
This guide provides a rigorous analysis of its physicochemical behavior, solubility profiles, and stability, designed for researchers requiring high-precision experimental control.[1]
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid hydrochloride |
| Common Synonyms | Thialysine HCl, S-aminoethyl-L-cysteine HCl, L-4-Thialysine |
| CAS Number | 4099-35-8 (Hydrochloride salt); 2936-69-8 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 200.69 g/mol (Salt); 164.23 g/mol (Free base) |
| Stereochemistry | L-isomer (2R) |
Structural Isosterism (Lysine vs. Thialysine)
Thialysine acts as a antimetabolite because it mimics the charge and size of lysine but possesses different acid-base properties.[1]
-
Bond Length: The C–S bond (1.8 Å) is longer than the C–C bond (1.5 Å) it replaces, but the C–S–C bond angle (~92°) is sharper than the C–C–C angle (109.5°).[1] This results in a similar overall chain length, allowing Thialysine to fit into Lysine-tRNA synthetase active sites.[1]
-
Acidity (pKa): The sulfur atom is electronegative and located
to the terminal amino group.[1] This exerts an electron-withdrawing inductive effect, significantly lowering the pKa of the -amine equivalent compared to Lysine.[1]
Figure 1: Structural comparison highlighting the thioether substitution and its effect on the side-chain pKa.[1]
Physicochemical Properties[1][3][4][6][7][8][9]
Solubility Profile
The monohydrochloride salt form renders the compound highly polar and ionic.[1]
| Solvent | Solubility Rating | Estimated Concentration | Notes |
| Water | Freely Soluble | > 50 mg/mL | Dissolves rapidly; pH of 10% solution is acidic (~3.0–4.0).[1] |
| Ethanol | Slightly Soluble | < 10 mg/mL | Solubility decreases drastically as water content drops.[1] |
| Methanol | Slightly Soluble | ~ 5–10 mg/mL | Better than ethanol but not recommended for stock prep.[1] |
| Acetone | Insoluble | < 0.1 mg/mL | Used to precipitate the compound from aqueous solutions.[1] |
| Ether/Chloroform | Insoluble | Negligible | Strictly polar compound.[1] |
Acid-Base Dissociation (pKa)
Understanding the pKa is critical for buffer preparation and electrophoresis.[1]
-
-Carboxyl (
): ~1.9 - 2.1 [1] -
-Amino (
): ~8.5 - 9.0 [1] -
Side-Chain Amine (
): ~8.4 - 8.9 (Distinct from Lysine's 10.5)[1]-
Implication: At pH 9.0, Lysine is positively charged (+1 net), while Thialysine is largely zwitterionic/neutral (side chain deprotonates).[1] This allows for separation via ion-exchange chromatography.
-
Stability & Reactivity[1]
-
Oxidation: The thioether group (-S-) is susceptible to oxidation by strong agents (e.g., peroxides) to form sulfoxides (R-S(=O)-R) and sulfones .[1][5] However, it is more stable than the free thiol of cysteine.[1]
-
Disulfide Formation: Unlike Cysteine, Thialysine cannot form disulfide bonds because the sulfur is capped with an ethylamine group.[1]
-
Thermal Stability: Solid powder is stable at room temperature.[1] Melting point is 200–202°C (with decomposition).[1]
Experimental Protocols
Preparation of 100 mM Stock Solution
Objective: Create a stable, sterile stock solution for cell culture or enzymatic assays.
Materials:
-
Thialysine HCl (MW: 200.69 g/mol )
-
Milli-Q Water (Nuclease-free if necessary)[1]
-
0.22 µm Syringe Filter (PES or PVDF)[1]
Protocol:
-
Weighing: Accurately weigh 200.7 mg of Thialysine HCl powder.
-
Dissolution: Transfer to a 15 mL conical tube. Add 8.0 mL of Milli-Q water. Vortex until completely dissolved (solution will be clear and colorless).[1]
-
pH Adjustment (Optional but Critical): The solution will be acidic (pH ~3-4) due to the HCl counterion.
-
Volume Adjustment: Add water to a final volume of 10.0 mL .
-
Sterilization: Pass through a 0.22 µm syringe filter into a sterile cryovial.
-
Storage: Aliquot into 1 mL volumes. Store at -20°C . Stable for 6–12 months. Avoid repeated freeze-thaw cycles.
Biological Competition Assay Workflow
Thialysine is toxic to many bacteria and cell lines because it incorporates into proteins in place of lysine, leading to misfolding or catalytic inactivation.[1]
Figure 2: Workflow for using Thialysine as a selection agent to identify lysine-tRNA synthetase mutants.[1]
Applications in Drug Development[1]
-
Antimetabolite Screening: Used to screen for mutations in the lysine biosynthetic pathway (e.g., dap pathway in bacteria).[1]
-
Protein Engineering: Incorporation of Thialysine into proteins allows for "atomic mutation" studies.[1] The lower pKa of the side chain can be used to probe the role of the lysine ammonium group in enzyme catalysis (e.g., testing if a proton transfer is rate-limiting).[1]
-
Peptide Conjugation: The thioether is stable, but the terminal amine can be chemically modified (e.g., acylation) to create lysine-like derivatives with altered solubility or pharmacokinetics.[1]
References
-
Chemical Identity & Properties: PubChem.[1][6][2][3] S-(2-Aminoethyl)-L-cysteine hydrochloride. CID 16218879.[1] Link
-
pKa & Structural Analysis: Hermann, P., & Lemke, K. (1968).[1] Potentiometric titration of S-(2-aminoethyl)-L-cysteine. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1] (Inferred data on thioether pKa effects).
-
Biological Applications: Di Girolamo, M., et al. (1987).[1] Specificity of the activation of lysine and thialysine by aminoacyl-tRNA synthetases. European Journal of Biochemistry. Link
-
Safety & Handling: Sigma-Aldrich.[1] Safety Data Sheet: S-(2-Aminoethyl)-L-cysteine hydrochloride. Link
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Methodological & Application
Application Notes and Protocols: Incorporation of S-aminoethyl-L-cysteine into Synthetic Dropout Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the incorporation and application of S-(2-aminoethyl)-L-cysteine (SAEC), a toxic lysine analog, in yeast synthetic dropout (SD) media. We will delve into the biochemical principles underpinning its use, present detailed protocols for media preparation and mutant selection, and offer insights into data interpretation and troubleshooting. The primary application detailed is the powerful genetic selection for mutants with deregulated lysine biosynthesis, a critical tool in metabolic engineering and drug discovery.
Introduction: The Principle of Antimetabolite Selection
In the landscape of microbial genetics, the use of antimetabolites—structural analogs of essential molecules that inhibit metabolic pathways—is a cornerstone technique for selecting specific classes of mutants. S-(2-aminoethyl)-L-cysteine (SAEC), also known as thialysine, is a potent lysine analog where the γ-methylene group of lysine is replaced by a sulfur atom.[1] This substitution allows SAEC to mimic lysine, thereby interfering with cellular processes that depend on this essential amino acid.
The incorporation of SAEC into a chemically defined medium provides a strong selective pressure. Wild-type Saccharomyces cerevisiae are susceptible to SAEC's toxic effects, which primarily arise from two mechanisms:
-
Feedback Inhibition: SAEC mimics lysine in the allosteric feedback inhibition of the first enzyme in the lysine biosynthesis pathway, homocitrate synthase.[2][3][4] This shuts down the production of endogenous lysine, leading to starvation.
-
Protein Synthesis Disruption: SAEC can be recognized by the protein synthesis machinery and erroneously incorporated into nascent polypeptide chains in place of lysine, resulting in non-functional proteins and cellular toxicity.[1]
Consequently, only cells that have acquired mutations rendering them resistant to SAEC will proliferate. Such resistance phenotypes often arise from the deregulation of the lysine biosynthetic pathway, leading to the overproduction of endogenous lysine, which then outcompetes the toxic analog.[5] This makes SAEC an invaluable tool for isolating strains with enhanced lysine production or for studying the regulation of amino acid metabolism.[6]
The Lysine Biosynthesis Pathway in Saccharomyces cerevisiae
S. cerevisiae, like other fungi, synthesizes lysine via the α-aminoadipate (AAA) pathway.[5] This pathway begins with the condensation of acetyl-CoA and α-ketoglutarate, a key intermediate of the Krebs cycle. The first and primary regulatory step of this multi-enzyme pathway is catalyzed by homocitrate synthase, which is subject to potent feedback inhibition by the final product, L-lysine.[2][3] When intracellular lysine levels are high, the enzyme's activity is reduced, thus conserving cellular resources. SAEC exploits this regulatory mechanism, acting as a false co-repressor to inhibit the pathway.
Mutants resistant to SAEC frequently possess mutations in the genes encoding homocitrate synthase (LYS20 or LYS21) that render the enzyme insensitive to feedback inhibition.[2][7] Another layer of regulation involves the transcriptional activator Lys14p, which, upon binding to the pathway intermediate α-aminoadipate semialdehyde, activates the expression of several LYS genes.[8][9]
Caption: Lysine biosynthesis in yeast and the inhibitory action of SAEC.
Protocols
Protocol 1: Preparation of Standard Synthetic Dropout (SD) Media
Successful application of SAEC requires a foundation of properly prepared synthetic media. SD media contains a nitrogen base, a carbon source (typically glucose), and a mixture of supplements from which specific components are omitted for selection ("dropped out").[10][11]
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids
-
Ammonium Sulfate
-
Glucose (Dextrose)
-
Bacteriological Agar (for plates)
-
Complete Synthetic Dropout (CSM) supplement mixture (or individual components as listed in Table 1)
-
Sterile, deionized water (diH₂O)
Procedure for 1 Liter of SD Medium:
-
In 900 mL of diH₂O, dissolve:
-
6.7 g Yeast Nitrogen Base w/o Amino Acids
-
20 g Glucose
-
The appropriate amount of dropout supplement mix (e.g., ~0.77 g for CSM).[12]
-
-
For solid media, add 20 g of bacteriological agar.
-
Adjust the volume to 1 L with diH₂O and mix thoroughly.
-
Autoclave for 15 minutes at 121°C. Caution: Over-autoclaving can cause the agar to soften and the glucose to caramelize, inhibiting yeast growth.[10][12]
-
Allow the media to cool to ~55-60°C in a water bath before pouring plates.
Table 1: Composition of Complete Synthetic Dropout (CSM) Supplement Mixture This table provides a standard formulation for a complete supplement mix. To create a specific dropout medium, omit the desired component(s).
| Component | Final Concentration (mg/L) | Component | Final Concentration (mg/L) |
| Adenine | 20 | L-Leucine | 100 |
| L-Arginine | 20 | L-Lysine | 30 |
| L-Aspartic Acid | 100 | L-Methionine | 20 |
| L-Glutamic Acid | 100 | L-Phenylalanine | 50 |
| L-Histidine | 20 | L-Threonine | 200 |
| L-Isoleucine | 30 | L-Tryptophan | 20 |
| p-Aminobenzoic acid | 2 | L-Tyrosine | 30 |
| Inositol | 2 | L-Valine | 150 |
| Uracil | 20 | ||
| Formulation based on standard recipes used in yeast genetics.[12] |
Protocol 2: Preparation of SD Media Containing SAEC
This protocol details the addition of SAEC to a lysine-free SD medium (SD -Lys). The concentration of SAEC may require optimization depending on the yeast strain's genetic background and sensitivity.
Materials:
-
Prepared, sterile SD -Lys liquid medium or molten agar (from Protocol 1, omitting lysine from the supplement mix)
-
S-(2-aminoethyl)-L-cysteine hydrochloride (SAEC-HCl) powder
-
Sterile diH₂O
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a Sterile SAEC Stock Solution:
-
Calculate the amount of SAEC-HCl needed for a concentrated stock solution (e.g., 100 mg/mL).
-
Dissolve the SAEC-HCl powder in sterile diH₂O.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave SAEC , as it is heat-liable.
-
Store the stock solution at -20°C.
-
-
Incorporate SAEC into Media:
-
Cool autoclaved SD -Lys media to ~55-60°C. It is crucial that the medium is cool enough to not degrade the SAEC but warm enough to remain molten (for plates).
-
Add the sterile SAEC stock solution to the desired final concentration. A typical starting concentration is 30-100 µg/mL .[6]
-
Mix gently but thoroughly by swirling the flask.
-
Pour plates immediately or use the liquid medium for broth cultures.
-
Protocol 3: Experimental Workflow for Selection of SAEC-Resistant Mutants
This workflow outlines the process of isolating spontaneous mutants resistant to SAEC.
Caption: A typical workflow for isolating SAEC-resistant mutants.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow a culture of the wild-type yeast strain in a non-selective rich medium (YPD) or synthetic complete (SC) medium to stationary phase. This allows for the accumulation of a large population and increases the chance of spontaneous mutations.
-
Plating: Concentrate the cells by centrifugation and resuspend them in sterile water. Plate approximately 10⁷ to 10⁸ cells onto each SD -Lys plate containing the selective concentration of SAEC. Also, plate a dilution series onto non-selective SC plates to determine the initial cell viability.
-
Incubation: Incubate the plates at 30°C for 3 to 7 days.
-
Identify Resistant Colonies: True SAEC-resistant mutants will appear as distinct colonies against a background of no growth.
-
Confirm Phenotype: Pick individual resistant colonies and re-streak them onto a fresh SAEC-containing plate and a non-selective plate. This step is crucial to confirm that the resistance phenotype is stable and not due to an artifact.
-
Further Characterization: Confirmed mutants can be further analyzed to determine the genetic basis of their resistance, for example, by sequencing the LYS20 and LYS21 genes.
Data Interpretation and Troubleshooting
Table 2: Expected Outcomes and SAEC Concentration Ranges
| Yeast Strain Genotype | Media Type | SAEC Conc. (µg/mL) | Expected Outcome |
| Wild-Type | SD -Lys | 30 - 100 | No growth or minimal background growth |
| Wild-Type | SC (Complete) | 0 | Robust growth |
| SAEC-Resistant Mutant | SD -Lys | 30 - 100 | Colony formation |
| lys auxotroph (e.g., lys2Δ) | SD -Lys | 0 | No growth (requires lysine) |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No colonies appear, even after 7 days. | 1. SAEC concentration is too high for the strain background.2. The mutation rate is too low; insufficient cells were plated.3. Inactive SAEC (degraded by heat or age). | 1. Titrate the SAEC concentration downwards (e.g., try 15, 30, 50 µg/mL).2. Increase the number of cells plated per plate.3. Prepare a fresh, filter-sterilized stock solution of SAEC. |
| A dense lawn of background growth appears. | 1. SAEC concentration is too low.2. The media contains contaminating lysine.3. The SAEC is inactive or was omitted. | 1. Increase the SAEC concentration.2. Ensure you are using a high-purity Yeast Nitrogen Base and have correctly prepared the lysine dropout supplement.3. Verify the SAEC stock and its addition to the media. |
| Only very small "pinpoint" colonies grow. | The SAEC concentration is at the threshold of inhibition, allowing for very slow growth of wild-type cells ("leaky" growth). | Increase the SAEC concentration slightly to improve the stringency of the selection. |
References
-
KEGG PATHWAY. (n.d.). Lysine biosynthesis - Saccharomyces cerevisiae (budding yeast). Retrieved from [Link]
- Soda, K., & Yamamoto, T. (1982). Lysine Biosynthesis in Yeasts. Bulletin of the Institute for Chemical Research, Kyoto University, 60(2), 118-132.
- Su, Y., et al. (2021). High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. Applied and Environmental Microbiology, 87(15), e00782-21.
-
American Society for Microbiology. (2021). High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. Applied and Environmental Microbiology. Retrieved from [Link]
- Tu, S., & Maw, G. A. (1976). Biosynthesis of Lysine in Saccharomyces Cervisiae: Properties and Spectrophotometric Determination of Homocitrate Synthase Activity. Canadian Journal of Microbiology, 22(11), 1614-1620.
- Feller, A., et al. (1994). Repression of the genes for lysine biosynthesis in Saccharomyces cerevisiae is caused by limitation of Lys14-dependent transcriptional activation. Molecular and Cellular Biology, 14(10), 6564-6571.
-
ResearchGate. (2021). High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. Retrieved from [Link]
- Garrigós, V., et al. (2024). Activation of the yeast Retrograde Response pathway by adaptive laboratory evolution with S-(2-aminoethyl)-L-cysteine reduces ethanol and increases glycerol during winemaking. Microbial Cell Factories, 23(1), 221.
- Chatterjee, A., et al. (2013). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 56(4), 341-347.
- Chattoo, B. B., et al. (1979).
- Keeney, J. B., & Reed, R. (2000). A Genetics Laboratory Module Involving Selection and Identification of Lysine Synthesis Mutants in the Yeast Saccharomyces cerevisiae.
-
Bitesize Bio. (2025). Yeast Media: An Easy Introduction for Researchers. Retrieved from [Link]
- Hughes, C. E., et al. (2020). Cysteine toxicity drives age-related mitochondrial decline by altering iron homeostasis. Cell Metabolism, 31(5), 945-961.e8.
-
PubMed. (1979). Selection of lys2 Mutants of the Yeast SACCHAROMYCES CEREVISIAE by the Utilization of alpha-AMINOADIPATE. Retrieved from [Link]
-
Wikipedia. (n.d.). S-Aminoethyl-L-cysteine. Retrieved from [Link]
-
ResearchGate. (2025). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. Retrieved from [Link]
-
Saccharomyces Genome Database. (n.d.). LYS14 | SGD. Retrieved from [Link]
- Lang, K., & Chin, J. W. (2014). Incorporation of non-canonical amino acids into proteins in yeast. Chemical Reviews, 114(9), 4764-4806.
- Han, N., et al. (2020). Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 8, 870.
-
Semantic Scholar. (2000). A Genetics Laboratory Module Involving Selection and Identification of Lysine Synthesis Mutants in the Yeast Saccharomyces cerevisiae. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) A Genetics Laboratory Module Involving Selection and Identification of Lysine Synthesis Mutants in the Yeast Saccharomyces cerevisiae. Retrieved from [Link]
-
Saccharomyces Genome Database. (n.d.). Chemical: L-thialysine. Retrieved from [Link]
- Hancock, S. M., et al. (2010). Expanding the Genetic Code of Yeast for Incorporation of Diverse Unnatural Amino Acids via a Pyrrolysyl-tRNA Synthetase/tRNA Pair. Journal of the American Chemical Society, 132(42), 14819-14824.
- Harms, C. T., et al. (1990). Synthesis of an S-(2-Aminoethyl)-L-Cysteine-Resistant Tobacco Cell Line. Plant Physiology, 94(4), 1493-1498.
-
GMExpression. (n.d.). Yeast Synthetic Drop-out Medium, SD complete Medium. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dropout Media. Retrieved from [Link]
-
University of Washington. (n.d.). Yeast Synthetic Drop-Out Media. Retrieved from [Link]
- Suzuki, Y., et al. (2020). Cysteine residues in a yeast viral A/B toxin crucially control host cell killing via pH-triggered disulfide rearrangements.
-
Yeast Metabolome Database. (n.d.). L-Cysteine (YMDB00046). Retrieved from [Link]
- Maw, G. A. (1961). Ability of S-methyl-L-cysteine to annul the inhibition of yeast growth by L-ethionine and by S-ethyl-L-cysteine. Journal of General Microbiology, 25(3), 441-449.
-
ResearchGate. (2019). The administration of L-cysteine and L-arginine inhibits biofilm formation in wild-type biofilm-forming yeast by modulating FLO11 gene expression. Retrieved from [Link]
Sources
- 1. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 2. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthesis of lysine in Saccharomyces cervisiae: properties and spectrophotometric determination of homocitrate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Activation of the yeast Retrograde Response pathway by adaptive laboratory evolution with S-(2-aminoethyl)-L-cysteine reduces ethanol and increases glycerol during winemaking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repression of the genes for lysine biosynthesis in Saccharomyces cerevisiae is caused by limitation of Lys14-dependent transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LYS14 | SGD [yeastgenome.org]
- 10. Yeast Drop Out [sigmaaldrich.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Inducing Statistical Proteome Mutagenesis via L-Thialysine Incorporation
Abstract & Principle
This guide details the methodology for inducing "statistical proteome mutagenesis"—the deliberate, stochastic incorporation of amino acid analogs during translation—using L-thialysine (S-aminoethyl-L-cysteine; AEC).
L-thialysine is a structural analog of L-lysine where the γ-methylene group is replaced by a sulfur atom. Due to the structural similarity, Lysyl-tRNA Synthetase (LysRS) can mischarge tRNA^Lys with L-thialysine instead of L-lysine. Once charged, the ribosome incorporates the analog into the nascent polypeptide chain at lysine codons (AAA, AAG).
This method is distinct from site-directed mutagenesis. It creates a population of proteins with global, low-level errors, mimicking proteotoxic stress , aging-associated mistranslation , or error catastrophe .
Key Chemical Distinction
-
L-Lysine:
-
L-Thialysine (AEC):
-
Mechanistic Consequence: The C-S bond length and bond angle differ slightly from C-C, and the sulfur atom alters the pKa of the terminal amine. This destabilizes protein folding and hydrophobic core packing without necessarily terminating translation.
Mechanistic Pathway
The success of this protocol relies on the competition between L-Lysine and L-Thialysine for the active site of LysRS.
Figure 1: Pathway of Competitive Incorporation. High concentrations of L-Thialysine overwhelm the specificity of LysRS, leading to mischarged tRNA and subsequent incorporation into the proteome.
Experimental Strategy: The Ratio Rule
The critical variable in this experiment is not the absolute concentration of L-thialysine, but the molar ratio of L-thialysine to L-lysine .
-
Wild-Type Media (LB/DMEM): Contains high Lysine. Thialysine incorporation will be negligible (<1%).
-
Defined Media (M9/SD): Allows precise control.
-
The "Sweet Spot": To induce stress without immediate lethality, aim for a substitution rate of 10–20% .
Recommended Ratios (Molar)
| Condition | Thialysine : Lysine Ratio | Expected Outcome |
| Low Stress | 1 : 1 | Negligible incorporation; LysRS specificity prevails. |
| Moderate Stress | 10 : 1 | ~10-15% Incorporation. Upregulation of chaperones (GroEL/Hsp70). |
| Severe Stress | 50 : 1 | >40% Incorporation. Growth arrest, aggregation, inclusion body formation. |
| Lethal | 100 : 0 (No Lysine) | Translation arrest or massive misfolding; cell death. |
Protocol A: Bacterial System (E. coli)
Target: Induction of proteotoxic stress in E. coli (K-12 derivatives like MG1655).
Materials
-
Base Media: M9 Minimal Salts (Standard 1X).
-
Carbon Source: 0.4% Glucose.[1]
-
Supplements: 1 mM MgSO4, 0.1 mM CaCl2, Thiamine (if strain requires).
-
L-Lysine Stock: 10 mg/mL in H2O (Filter sterilized).
-
L-Thialysine (AEC) Stock: 10 mg/mL in H2O (Filter sterilized). Note: AEC is often supplied as the hydrochloride salt.
Step-by-Step Methodology
-
Pre-Culture (Adaptation):
-
Inoculate a single colony into 5 mL M9 + Glucose + Low Lysine (20 µg/mL).
-
Grow overnight at 37°C, 250 rpm.
-
Rationale: Adaptation to minimal media is crucial to prevent lag phase lag during the experiment.
-
-
Experimental Setup:
-
Dilute the overnight culture 1:100 into fresh M9 + Glucose (no amino acids yet).
-
Aliquot into treatment flasks.
-
-
Induction (The Shift):
-
Grow cells to early log phase (OD600 ~ 0.2).
-
Add amino acids according to the table below:
-
| Flask | L-Lysine Final Conc. | L-Thialysine Final Conc. | Ratio (Thia:Lys) |
| Control | 50 µg/mL | 0 µg/mL | 0 : 1 |
| Exp 1 (Mild) | 5 µg/mL | 50 µg/mL | 10 : 1 |
| Exp 2 (High) | 5 µg/mL | 250 µg/mL | 50 : 1 |
-
Incubation:
-
Continue shaking at 37°C.
-
Monitor OD600 every 30 minutes.
-
Note: The "High" condition will show a deviation in growth rate (linear rather than exponential) after approx. 1 generation time as misfolded proteins accumulate.
-
-
Harvest:
-
Harvest cells at OD600 ~ 0.8 (or after 3 hours if growth is arrested).
-
Pellet (4000 x g, 10 min, 4°C) and flash freeze.
-
Protocol B: Mammalian System (HEK293/HeLa)
Challenge: Mammalian cells are highly sensitive to amino acid starvation. Complete removal of Lysine triggers GCN2 kinase and shuts down translation (Integrated Stress Response).
Solution: Use Dialyzed FBS (dFBS) to remove free amino acids, then add back a defined amount of Lysine.
Materials
-
Media: DMEM (High Glucose) deficient in Lysine, Arginine, and Glutamine (custom formulation or kits like SILAC media).
-
Serum: 10% Dialyzed FBS (10 kDa cutoff).
-
L-Thialysine Stock: 100 mM in PBS.
Step-by-Step Methodology
-
Depletion Phase:
-
Seed cells at 40% confluence.
-
Wash cells 2x with PBS.
-
Add DMEM (-Lys) + 10% dFBS + Limiting Lysine (0.02 mM / ~3 µg/mL).
-
Incubate for 24 hours. This depletes intracellular Lysine pools.
-
-
Pulse Labeling (Induction):
-
Replace media with DMEM (-Lys) + 10% dFBS containing:
-
0.02 mM L-Lysine
-
0.2 mM - 1.0 mM L-Thialysine (10x - 50x excess).
-
-
Incubate for 4–12 hours.
-
-
Analysis:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Proceed to Western Blot (check for Hsp70/BiP upregulation) or Mass Spectrometry.
-
Validation: Mass Spectrometry
The gold standard for verifying incorporation is LC-MS/MS. You are looking for a mass shift in Lysine-containing peptides.
-
L-Lysine Monoisotopic Mass: 128.09 Da (residue mass).
-
L-Thialysine Monoisotopic Mass: 146.05 Da (residue mass).
-
Delta Mass: +17.96 Da (approx +18 Da).
Data Analysis Parameters
When searching your MS raw data (MaxQuant/Mascot):
-
Set "Thialysine" as a Variable Modification on K (Lysine).
-
Composition change: H(0) C(-1) S(1) H(-2)? No, let's calculate exactly:
-
Lysine Sidechain:
-
Thialysine Sidechain:
[2] -
Difference: One
(mass 14) is replaced by (mass 32). -
Exact Mass Shift: +17.957 Da.
-
-
Calculate Occupancy Rate :
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Growth | Thialysine conc. too high; Lysine too low. | Increase Lysine to 10 µg/mL. The goal is mistranslation, not starvation. |
| No Incorporation | Media contained hidden Lysine (e.g., undialyzed serum, Tryptone). | Use strictly synthetic minimal media or dialyzed serum. |
| Cell Death | Acute toxicity. | Reduce exposure time. Induce for 2 hours, then harvest. |
References
-
Cini, C., et al. (1984). Thialysine utilization by a lysine-requiring Escherichia coli mutant.[3] Molecular and Cellular Biochemistry, 59(1-2), 149–154.[3]
-
Di Girolamo, M., et al. (1982). Specificity of lysyl-tRNA synthetase from E. coli and liver for L-thialysine. Italian Journal of Biochemistry, 31(6).
-
Bullwinkle, T. J., et al. (2014). Oxidation of cellular amino acid pools leads to cytotoxic mistranslation of the genetic code. eLife, 3, e02575. (Demonstrates the concept of mistranslation stress).
-
Fan, Y., et al. (2015). A Cross-Kingdom Conserved ER-Phagy Receptor Maintains Endoplasmic Reticulum Homeostasis during Stress. Molecular Cell, 60(4), 572-585. (Uses amino acid analogs to induce unfolding stress).
Sources
- 1. L-Cysteine Production in Escherichia coli Based on Rational Metabolic Engineering and Modular Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thialysine utilization by a lysine-requiring Escherichia coli mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background growth on thialysine selection plates
Welcome to the technical support center for troubleshooting high background growth on thialysine selection plates. As a Senior Application Scientist, I understand that robust and clean genetic selection is the cornerstone of many successful research projects. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during thialysine selection, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of thialysine selection, and why is high background growth a critical issue?
A1: Understanding the Mechanism is Key to Troubleshooting
Thialysine, also known as S-(2-Aminoethyl)-L-cysteine (AEC), is a structural analog of the essential amino acid L-lysine.[1] Its toxicity in organisms like the yeast Saccharomyces cerevisiae is rooted in the fundamental process of metabolic regulation.
The biosynthesis of lysine in yeast is tightly controlled by a feedback inhibition mechanism.[2][3] The first and rate-limiting enzyme in this pathway, Homocitrate Synthase (HCS), is allosterically inhibited by the final product, lysine. When lysine is abundant, it binds to HCS, shutting down its own synthesis. Thialysine mimics lysine and effectively binds to HCS, similarly inhibiting its activity.[4][5] This action starves the cell of endogenous lysine, halting protein synthesis and preventing growth.[1][6]
Successful selection relies on identifying rare cells that have acquired resistance to this toxic effect. Resistance can arise from mutations that, for example, render the HCS enzyme insensitive to feedback inhibition, leading to lysine overproduction.[4][7]
Why High Background is Problematic: High background, or "leaky" selection, occurs when non-resistant (wild-type) cells survive and grow on the selective media. This phenomenon critically undermines the experiment by:
-
Masking True Positives: A high density of background colonies makes it difficult or impossible to identify and isolate genuine resistant mutants.
-
Wasting Resources: It leads to the needless screening of a large number of false positives, consuming valuable time and reagents.
A clean selection with zero background on negative control plates is the gold standard for a successful experiment.
Q2: I'm observing significant growth of my wild-type (negative control) strain on my thialysine plates. Where should I start troubleshooting?
A2: A Systematic Approach to Diagnosing Leaky Selection
High background is almost always traceable to a flaw in the media preparation, experimental execution, or reagent integrity. The following troubleshooting guide, organized from the most to the least common causes, will help you systematically identify the source of the problem.
The diagram below outlines a logical progression for diagnosing the cause of high background. Start with "Plate & Media Issues" as these are the most frequent culprits.
Caption: A systematic workflow for troubleshooting high background on thialysine plates.
In-Depth Troubleshooting Guide
Problem Area 1: Plate Preparation & Media Composition
This is the most common source of error. The selective pressure of thialysine is only effective when lysine is strictly limited.
-
Q: Are you using rich media (e.g., YPD) for your selection?
-
Causality: Rich media like YPD contain yeast extract and peptone, which are complex mixtures rich in amino acids, including lysine. The presence of external lysine allows cells to completely bypass the metabolic block caused by thialysine, rendering the selection ineffective.
-
Solution: Always use a synthetic defined (SD) minimal medium lacking lysine for thialysine selection. This ensures that cells must synthesize their own lysine, making them susceptible to the inhibitory action of thialysine.[8][9][10]
-
-
Q: How did you add the thialysine to your media? Was it autoclaved?
-
Causality: Thialysine, as an amino acid analog containing a sulfur atom, can be susceptible to degradation under the high heat and pressure of autoclaving.[11][12] Studies on similar molecules show that thermal processing can lead to significant loss of active compounds.[13][14] Autoclaving the thialysine with the media can lower its effective concentration, leading to leaky selection.
-
Solution: Prepare the bulk of your SD agar medium and autoclave it. Allow the medium to cool in a 55-60°C water bath. Separately, prepare a concentrated stock solution of thialysine, sterilize it through a 0.22 µm filter, and add it to the molten agar just before pouring the plates.[15] Mix thoroughly but gently to avoid bubbles.
-
-
Q: Are you confident in your thialysine concentration?
-
Causality: The sensitivity of yeast strains to thialysine can vary depending on the genetic background. An insufficient concentration will not exert enough selective pressure, while an excessively high concentration may inhibit the growth of true positives.
-
Solution: The optimal concentration must be determined empirically for your specific strain using a kill curve analysis (see Q3 for protocol). However, a good starting point for many S. cerevisiae strains is 50 mg/L.[9]
-
| Parameter | Recommendation | Rationale |
| Media Base | Synthetic Defined (SD) - Lys | Ensures cells are dependent on endogenous lysine synthesis. |
| Thialysine [C] | 30-100 mg/L (50 mg/L is a common starting point) | Strain-dependent; requires optimization via kill curve.[9][16] |
| Sterilization | Add filter-sterilized thialysine to cooled, autoclaved media | Prevents heat-induced degradation of the selective agent.[17] |
| Plate Storage | Store at 4°C, protected from light, for no more than 2-3 months.[18][19] | Ensures stability of the selective agent and prevents contamination. |
Problem Area 2: Experimental Execution
-
Q: What density of cells are you plating?
-
Causality: Plating too many cells (e.g., >10^7 cells on a standard 100 mm plate) can lead to high background through several mechanisms. Firstly, a high cell density can locally deplete the thialysine in the agar. Secondly, cell lysis can release small amounts of lysine into the microenvironment, which can then be utilized by neighboring cells ("cross-feeding"), allowing for survival and growth.
-
Solution: Reduce the number of cells plated. Before plating your experimental population, perform a serial dilution of your wild-type control and plate it on the selective media to determine the cell density at which you see complete killing. Also, ensure cells are washed before plating.
-
-
Q: Did you wash your cells before plating?
-
Causality: Cells grown in liquid culture (especially rich media) prior to plating will be coated with and contain internal pools of nutrients and amino acids from that media. If not removed, these residual nutrients can be carried over onto the plate, supporting initial survival and growth.
-
Solution: Before plating, pellet your cells by centrifugation, discard the supernatant, and wash the cells at least once with a sterile, nutrient-free solution like sterile water or phosphate-buffered saline (PBS).
-
Problem Area 3: Reagent & Strain Integrity
-
Q: Could your thialysine stock be compromised?
-
Causality: S-(2-Aminoethyl)-L-cysteine hydrochloride powder should be stored under appropriate conditions (typically 2-8°C, desiccated). Over time, or with improper storage, the compound can degrade, losing its potency.
-
Solution: If you have ruled out other factors, prepare a fresh stock solution from a reliable source. When troubleshooting, always test your new plates with a wild-type control you know should be sensitive.
-
-
Q: Have you confirmed the genotype of your yeast strain?
-
Causality: Thialysine must be actively transported into the cell to be effective. In S. cerevisiae, the high-affinity lysine permease, Lyp1, is a primary transporter of thialysine.[20][21] Strains that have a deletion or mutation in the LYP1 gene (lyp1Δ) are naturally resistant to thialysine and are therefore unsuitable as wild-type backgrounds for this type of selection. This is a key principle used in Synthetic Genetic Array (SGA) analysis to select against certain parental cells.[22]
-
Solution: Verify the genotype of your parental strain to ensure it contains a functional LYP1 gene. If the genetic background is unknown, you may need to test its sensitivity relative to a standard laboratory strain known to be sensitive (e.g., BY4741).
-
Q3: How do I perform a kill curve to determine the optimal thialysine concentration for my specific yeast strain?
A3: An Essential Protocol for Robust Selection
A kill curve is a simple dose-response experiment to find the minimum concentration of a selective agent that effectively kills or inhibits the growth of your non-resistant parental strain.
-
Prepare Plates: Prepare a series of SD -Lys agar plates with varying concentrations of thialysine. A good range to test would be 0, 10, 20, 30, 40, 50, 75, and 100 mg/L.
-
Prepare Cell Culture: Grow an overnight culture of your wild-type (parental) yeast strain in liquid SD -Lys medium to mid-log phase (OD600 ≈ 0.4-0.6).
-
Wash and Dilute: Wash the cells as described in Q2. Measure the OD600 and dilute the culture to a concentration of 1 x 10^7 cells/mL. Perform a 10-fold serial dilution series down to 1 x 10^3 cells/mL.
-
Spot Cells: On each thialysine plate, spot 5-10 µL of each dilution in the series, from highest to lowest concentration. Let the spots dry completely.
-
Incubate: Incubate the plates at your standard experimental temperature (e.g., 30°C) for 2-4 days.
-
Analyze Results: Observe the growth at each concentration. The optimal concentration for your selection is the lowest concentration that completely inhibits the growth of the wild-type strain at all but perhaps the highest cell densities. You should see robust growth on the 0 mg/L plate and progressively less growth as the concentration increases.
| Thialysine (mg/L) | 10^5 cells | 10^4 cells | 10^3 cells | 10^2 cells | Assessment |
| 0 | ++++ | ++++ | +++ | ++ | No selection |
| 20 | +++ | ++ | + | - | Leaky |
| 40 | + | - | - | - | Leaky |
| 60 | - | - | - | - | Good Candidate |
| 80 | - | - | - | - | Good, may be too stringent |
(++++ = confluent growth, - = no growth)
In this example, 60 mg/L would be the optimal concentration to use for the full experiment, as it is the lowest concentration that effectively kills the wild-type strain.
By following this structured troubleshooting guide, you can systematically diagnose the cause of high background, optimize your protocol, and ensure the success and reliability of your thialysine-based genetic selections.
References
-
Control of Lysine Biosynthesis in Yeast by a Feedback Mechanism. Journal of Bacteriology. [Link]
-
Feedback inhibition of lysine biosynthesis in yeast. PubMed. [Link]
-
Regulation of lysine transport by feedback inhibition in Saccharomyces cerevisiae. Journal of Bacteriology. [Link]
-
High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. ResearchGate. [Link]
-
Degradation of thialysine- or selenalysine-containing abnormal proteins in E. coli. PubMed. [Link]
-
High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. Applied and Environmental Microbiology. [Link]
-
Activation of the yeast Retrograde Response pathway by adaptive laboratory evolution with S-(2-aminoethyl)-L-cysteine reduces ethanol and increases glycerol during winemaking. Biotechnology for Biofuels and Bioproducts. [Link]
-
Trouble with leaky ELISPOT plates. ResearchGate. [Link]
-
[Lysine overproduction mutations in the yeast Saccharomyces cerevisiae and its transfection into industrial Yeast strains]. PubMed. [Link]
-
Analyze The Causes of Liquid Leakage In Plate Heat Exchangers. Huabona. [Link]
-
Elisa troubleshooting tips – High background. American Research Products, Inc. [Link]
-
Synthetic Genetic Array (SGA) Analysis in Saccharomyces cerevisiae. Boone Lab, University of Toronto. [Link]
-
τ-SGA: synthetic genetic array analysis for systematically screening and quantifying trigenic interactions in yeast. Nature Protocols. [Link]
-
S-(2-Aminoethyl)-L-cysteine. PubChem. [Link]
-
What Causes High Background in ELISA Tests? Surmodics IVD. [Link]
-
Synthetic Genetic Array (SGA) Analysis in Saccharomyces cerevisiae and Schizosaccharomyces pombe. ResearchGate. [Link]
-
Reasons Of Leakage in Detachable Plate Heat Exchangers. Sumppump. [Link]
-
One cause of leakage in plate exchanges is called gasket swelling. Aiprel. [Link]
-
ELISA Plate FAQs: 12 Common Problems That Affect ELISA Results. GenFollower. [Link]
-
S-Aminoethyl-L-cysteine. Wikipedia. [Link]
-
Synthetic Genetic Arrays. Singer Instruments. [Link]
-
Tips for Reducing ELISA Background. Biocompare. [Link]
-
synthetic genetic array screen for interactions with the RNA helicase DED1 during cell stress in budding yeast. G3 Genes|Genomes|Genetics. [Link]
-
Role of Sterilization on In Situ Gel-Forming Polymer Stability. MDPI. [Link]
-
Stability of plasma-polymerized allylamine films with sterilization by autoclaving. PubMed. [Link]
-
16 High-Throughput Strain Construction and Systematic Synthetic Lethal Screening in Saccharomyces cerevisiae. Boone Lab, University of Toronto. [Link]
-
Yeast Selectable Markers. Community of Yeast Scientists. [Link]
-
Negative effect of heat sterilization on the free amino acid concentrations in infant formula. PubMed. [Link]
-
Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. CORE. [Link]
-
Common Autoclave Compatible Materials. Protolabs. [Link]
-
Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. Biomacromolecules. [Link]
-
Autoclave Sterilization. Barrick Lab. [Link]
-
Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. Acta Biochimica Polonica. [Link]
-
Pouring LB Agar Plates. Addgene. [Link]
-
Improvement of aromatic thiol release through the selection of yeasts with increased β-lyase activity. PubMed. [Link]
-
Preparation of Yeast Media. Zoonbio. [Link]
-
Optimization of killer assays for yeast selection protocols. PubMed. [Link]
-
Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Semantic Scholar. [Link]
-
Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. ResearchGate. [Link]
-
PLATE Transformation. Dohlman Lab, UNC School of Medicine. [Link]
Sources
- 1. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Lysine overproduction mutations in the yeast Saccharomyces cerevisiae and its transfection into industrial Yeast strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. boonelab.ccbr.utoronto.ca [boonelab.ccbr.utoronto.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. boonelab.ccbr.utoronto.ca [boonelab.ccbr.utoronto.ca]
- 11. Role of Sterilization on In Situ Gel-Forming Polymer Stability [mdpi.com]
- 12. researchgate.net [researchgate.net]
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- 15. addgene.org [addgene.org]
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- 18. Preparation of Yeast Media|zoonbio [zoonbiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. τ-SGA: synthetic genetic array analysis for systematically screening and quantifying trigenic interactions in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. singerinstruments.com [singerinstruments.com]
improving selection efficiency of lyp1 mutants with thialysine
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing lyp1 Selection Efficiency with Thialysine
Introduction: The Lyp1/Thialysine Selection System
You are likely employing this system for negative selection (counter-selection) in Saccharomyces cerevisiae, often as part of a Synthetic Genetic Array (SGA) screen or a specific genetic engineering workflow (e.g., CRISPR-Cas9 scarless editing).
The core principle is simple: Lyp1p is a high-affinity lysine permease. Thialysine (S-aminoethyl-L-cysteine) is a toxic lysine analog.[1]
-
Wild-Type (LYP1) : Imports thialysine
Incorporates into proteins/disrupts metabolism Cell Death . -
Mutant (lyp1
) : Cannot import thialysine efficiently Survival .
However, "simple" often breaks down at the bench. The most common failure mode is poor selection efficiency (high background growth of WT cells) or false negatives (mutants failing to grow). This guide deconstructs the variables to ensure a binary, clean selection.
Part 1: Critical Media Formulation (The Foundation)
90% of selection failures stem from media composition errors. The transport of thialysine is competitive and regulated.
Nitrogen Source Regulation (The Gap1 Trap)
-
The Problem: Thialysine is not exclusively transported by Lyp1. The General Amino Acid Permease (Gap1) can also import it.[2][3][4][5] If GAP1 is active, even lyp1 mutants will import thialysine and die (False Negative).
-
The Fix: GAP1 is nitrogen-catabolite repressed. You must use a nitrogen source that represses GAP1 expression.
-
Protocol: Use Ammonium Sulfate (5 g/L) as your sole nitrogen source. Avoid poor nitrogen sources (proline, urea) or low-ammonium media, as these induce GAP1.
The Lysine Competition
-
The Problem: Lyp1 has a higher affinity for Lysine (
) than Thialysine. Even trace amounts of lysine will outcompete thialysine for entry, rescuing WT cells (False Positive). -
The Fix: Use Synthetic Defined (SD) Drop-out media that is strictly Lysine-Free .
-
Warning: Commercial "Drop-out" mixes sometimes have batch variability. If background persists, make your own amino acid powder mix excluding lysine.
-
Thialysine Concentration
-
Standard: 50 mg/L (
300 M). -
Optimization Range: 50–100 mg/L.
-
Preparation: Thialysine hydrochloride is soluble in water. Filter sterilize; do not autoclave. Add to media after cooling to 55°C.
Part 2: Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Use this if you are establishing the assay for a new strain background.
-
Strain Prep: Grow WT (LYP1) and Mutant (lyp1
) strains in non-selective SD-Lys liquid media to mid-log phase ( ). -
Wash: Pellet cells and wash 2x with sterile water to remove intracellular lysine pools. Resuspend to
. -
Plating: Prepare SD-Lys + Ammonium Sulfate plates with increasing Thialysine gradients: 0, 25, 50, 75, 100 mg/L.
-
Spotting: Spot 5
L of 10-fold serial dilutions ( to ). -
Incubation: 30°C for 2-3 days.
-
Readout: Select the lowest concentration where WT is fully inhibited (no growth at
) while lyp1 shows robust growth.
Protocol B: High-Efficiency Selection Plate Recipe (1 Liter)
| Component | Quantity | Purpose |
| Yeast Nitrogen Base (w/o AA) | 6.7 g | Provides essential micronutrients. |
| Ammonium Sulfate | 5.0 g | CRITICAL: Represses GAP1 transporter. |
| Glucose | 20.0 g | Carbon source.[6] |
| Agar | 20.0 g | Solidifying agent.[7] |
| Amino Acid Mix (-Lys) | 2.0 g | Auxotrophic support (minus Lysine). |
| Thialysine Stock (50 mg/mL) | 1.0 mL | Final: 50 mg/L. Add after autoclaving. |
| Canavanine (Optional) | 1.0 mL | Add 50 mg/L if co-selecting can1 (SGA screens). |
Part 3: Visualization of Transport Mechanisms
Understanding the transport kinetics is vital for troubleshooting. The diagram below illustrates why Ammonium and Lysine-free conditions are non-negotiable.
Caption: Competitive uptake pathways. Ammonium represses Gap1 to ensure Thialysine enters exclusively via Lyp1, preventing false positives.
Part 4: Troubleshooting & FAQs
Q1: My lyp1 mutants are dying on Thialysine plates (False Negatives). Why?
Diagnosis: This is usually due to Gap1 activity .
-
Explanation: Even if LYP1 is deleted, the general amino acid permease (Gap1) can transport thialysine.
-
Solution: Ensure your media contains high Ammonium Sulfate (5 g/L). If you are using "low nitrogen" media for other reasons, you cannot effectively select for lyp1. Alternatively, delete GAP1 in your background strain.
Q2: My Wild-Type cells are growing on Thialysine (False Positives/Background).
Diagnosis: This indicates Lysine Contamination or Insufficient Toxicity .
-
Check 1: Is there Lysine in your amino acid dropout mix? Even trace amounts allow WT survival due to Lyp1's preference for the natural substrate.
-
Check 2: Is the cell density too high? Plating a dense lawn (
cells) can lead to "cross-feeding," where dying cells release lysine, allowing neighbors to survive. Plate fewer cells. -
Check 3: Check CAN1 status.[8][9] While Can1 prefers arginine, it has low affinity for lysine/thialysine. If CAN1 is overexpressed, it might contribute to uptake, but usually, it is not the primary culprit for background growth unless arginine is absent.
Q3: Can I autoclave Thialysine?
No. Thermal degradation can reduce its potency. Filter-sterilize the stock solution (50 mg/mL in water) and add it to the molten agar (
Q4: How does this compare to Canavanine selection?
They are analogous but distinct.
-
Canavanine selects against CAN1 (Arginine permease).[8]
-
Thialysine selects against LYP1 (Lysine permease).[8]
-
SGA Screens: Often use both (50 mg/L each) simultaneously to select for haploid meiotic progeny (MAT
can1\Delta lyp1\Delta).
Part 5: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to identify the root cause of selection failure.
References
-
Grenson, M., et al. (1966). Multiplicity of the amino acid permeases in Saccharomyces cerevisiae. Biochimica et Biophysica Acta, 127(2), 325-338.
-
Sychrová, H., & Chevallier, M. R. (1993). Cloning and sequencing of the Saccharomyces cerevisiae gene LYP1 coding for a lysine-specific permease. Yeast, 9(5), 527-542.
-
Tong, A. H., et al. (2001). Systematic genetic analysis with ordered arrays of yeast deletion mutants. Science, 294(5550), 2364-2368. (Describes the SGA protocol using Thialysine/Canavanine).
-
Saccharomyces Genome Database (SGD). LYP1 Locus Overview.
Sources
- 1. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 2. The Saccharomyces cerevisiae amino acid transporter Lyp1 has a broad substrate spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Converting the Yeast Arginine Can1 Permease to a Lysine Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Converting the yeast arginine can1 permease to a lysine permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the yeast Retrograde Response pathway by adaptive laboratory evolution with S-(2-aminoethyl)-L-cysteine reduces ethanol and increases glycerol during winemaking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boonelab.ccbr.utoronto.ca [boonelab.ccbr.utoronto.ca]
- 8. Genome engineering in Saccharomyces cerevisiae using CRISPR-Cas systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic suppression interactions are highly conserved across genetically diverse yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Thialysine vs. Hydroxylysine Protein Incorporation
Executive Summary
This guide provides a technical comparison between Thialysine (S-aminoethyl-L-cysteine) and Hydroxylysine (5-hydroxy-L-lysine) for protein engineering applications. While both are lysine analogs, their incorporation methodologies and downstream applications differ fundamentally.[1] Thialysine is typically used for global, residue-specific replacement to alter bulk protein properties or introduce reactive handles at all lysine positions.[1] In contrast, Hydroxylysine is predominantly incorporated site-specifically to mimic post-translational modifications (collagen) or to introduce a unique bioorthogonal handle (1,2-amino alcohol) at a precise location.[1]
Part 1: Mechanistic Comparison
The choice between thialysine and hydroxylysine is dictated by the desired precision of incorporation and the specific chemical utility of the side chain.
Thialysine: The "Trojan Horse" Strategy
Thialysine is a structural analog of lysine where the
-
Incorporation Mode: Residue-Specific Incorporation (SPI) .
-
Mechanism: Thialysine acts as a competitive substrate for the endogenous Lysyl-tRNA Synthetase (LysRS) . It "hijacks" the host's translational machinery. Because LysRS has imperfect substrate specificity, it charges thialysine onto native tRNA
when cellular lysine levels are depleted.[1] -
Fidelity: High substitution rates (up to 90% replacement of Lys) are achievable, but it is a statistical process controlled by the ratio of Thialysine:Lysine in the media.
Hydroxylysine: The "Precision Tool" Strategy
Hydroxylysine contains a hydroxyl group on the
-
Incorporation Mode: Site-Specific Incorporation (Genetic Code Expansion) .[2][3]
-
Mechanism: This method utilizes an Orthogonal Translation System (OTS) , typically derived from the Methanosarcina Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA
. The PylRS is engineered (or naturally promiscuous) to recognize hydroxylysine and charge it onto the suppressor tRNA, which decodes an amber stop codon (UAG) introduced at a specific gene locus. -
Fidelity: Near 100% site-specificity. The native LysRS does not efficiently charge hydroxylysine, preventing global background incorporation.[1]
Pathway Visualization
The following diagram illustrates the divergent incorporation pathways for these two analogs.
Caption: Comparative workflow of Thialysine hijacking endogenous LysRS (top) vs. Hydroxylysine utilizing orthogonal PylRS machinery (bottom).
Part 2: Chemical & Physical Properties Comparison[1]
The distinct chemical properties of these analogs drive their experimental utility.
| Feature | Thialysine (S-aminoethyl-L-cysteine) | Hydroxylysine (5-hydroxy-L-lysine) | Lysine (Reference) |
| Side Chain Structure | |||
| Electronic Effect | Sulfur atom is | Hydroxyl is | Alkyl chain (electron donating). |
| ~8.4 | ~9.5 | ~10.5 | |
| Nucleophilicity (pH 7.4) | High. Significant fraction is unprotonated. | Moderate. More reactive than Lys, less than Thialysine.[1] | Low. Mostly protonated ( |
| Chemical Reactivity | Reacts rapidly with NHS-esters at neutral pH. | Contains 1,2-amino alcohol motif; susceptible to periodate oxidation.[1] | Standard amine coupling (requires pH > 8.5). |
| Protein Stability | Generally destabilizing if >50% incorporation due to loss of hydrophobic packing. | Minimal impact; mimics natural collagen PTMs.[1] | N/A |
Key Insight: The pKa Advantage
Thialysine's lower pKa (~8.4) allows for selective chemical modification in the presence of native lysines if the pH is carefully controlled (e.g., pH 7.0 - 7.5). At this pH, thialysine is largely unprotonated and nucleophilic, while native lysine (pKa 10.[1]5) is protonated and unreactive.
Part 3: Experimental Protocols
Protocol A: Global Thialysine Incorporation (SPI Method)
Objective: Replace >80% of Lysine residues with Thialysine in E. coli.
Requirement: Lysine auxotroph strain (e.g., E. coli K-12
-
Inoculation: Inoculate the auxotrophic strain in minimal medium (M9) supplemented with limiting Lysine (30
g/mL) and standard antibiotics. Grow overnight at 37°C. -
Induction Phase: Dilute overnight culture 1:50 into fresh M9 medium containing limiting Lysine (30
g/mL). Incubate until OD reaches 0.6–0.8. -
Media Shift (The Critical Step):
-
Centrifuge cells (4,000 x g, 10 min) to remove lysine-containing media.
-
Wash pellets twice with sterile 0.9% NaCl or M9 salts (no carbon/nitrogen source) to remove residual lysine.
-
Resuspend cells in fresh M9 medium containing Thialysine (0.5 mM) and no Lysine.
-
-
Expression: Allow cells to adapt for 15 minutes, then induce protein expression (e.g., 1 mM IPTG).
-
Harvest: Incubate for 4–6 hours. Note: Growth will be significantly slower or static (linear amplification) as thialysine supports protein synthesis but not efficient cell division.
Protocol B: Site-Specific Hydroxylysine Incorporation (GCE Method)
Objective: Insert Hydroxylysine at position X in a target protein.
Requirement: Plasmid carrying orthogonal PylRS/tRNA
-
Transformation: Co-transform E. coli BL21(DE3) with:
-
pEVOL-PylRS (or variant specific for Hyl).
-
pET-Target-TAG (Gene of interest with amber codon).
-
-
Growth: Inoculate a single colony into LB media with appropriate antibiotics (e.g., Chloramphenicol/Ampicillin).[1] Grow to OD
~0.5. -
Supplementation: Add 5-Hydroxy-L-lysine hydrochloride to the culture to a final concentration of 1–2 mM .
-
Tip: 5-Hyl is expensive; reduced volume cultures (e.g., 50 mL) are recommended for initial trials.[1]
-
-
Induction: Induce protein expression (IPTG 1 mM) and PylRS expression (Arabinose 0.2% if using pEVOL system).
-
Expression: Incubate at 30°C for 12–16 hours.
-
Verification: Purify protein and verify incorporation via Mass Spectrometry. A mass shift of +16 Da relative to wild-type (Lys) confirms Hydroxylysine incorporation.
Part 4: Applications & Selection Guide
Use the following logic to select the appropriate analog for your research:
| Application Goal | Recommended Analog | Reasoning |
| Global Chemical Labeling | Thialysine | Lower pKa allows selective conjugation of all amine sites at neutral pH, avoiding damage to pH-sensitive proteins. |
| "Lysine-to-Cysteine" Mimicry | Thialysine | The sulfur atom allows for pseudo-disulfide formation or specific redox chemistry, though it is a thioether, not a thiol.[1] |
| Collagen Interaction Studies | Hydroxylysine | 5-Hyl is the native residue in collagen; essential for studying glycosylation enzymes (galactosyltransferases) or crosslinking. |
| Site-Specific Conjugation | Hydroxylysine | The 1,2-amino alcohol moiety can be selectively oxidized by Sodium Periodate (NaIO |
| Probing Active Site pKa | Thialysine | Replacing a catalytic Lys with Thialysine lowers the pKa by ~2 units. If activity is maintained, the high pKa of Lys was not essential; if lost, basicity was critical.[1] |
References
-
Thialysine Kinetic Mechanism
-
Thialysine pKa and Reactivity
-
Herman, T., et al. (2005).[1] "pKa of the mRNA Cap-Specific 2′-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Thialysine Analog." Journal of the American Chemical Society.
-
-
Hydroxylysine Biosynthesis & Incorporation
-
Zong, G., et al. (2024).[1] "Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry." ChemRxiv.
-
-
Orthogonal Translation Systems (PylRS)
-
Bioorthogonal Chemistry of 1,2-Amino Alcohols
-
Ge, Y., et al. (2016).[1] "Genetic incorporation of 5-hydroxylysine for enzymatic and chemical modification of proteins." Chemical Science. (Demonstrates periodate oxidation strategy).
-
Sources
- 1. Amino Acids Reference Chart [sigmaaldrich.com]
- 2. Biochemical Characterization of the Lysine Acetylation of Tyrosyl-tRNA Synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lysine modification on the stability and cellular binding of human amyloidogenic light chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Specificity of S-(2-aminoethyl)-L-cysteine (AEC) for Bacterial Transporters
Executive Summary
S-(2-aminoethyl)-L-cysteine (AEC), also known as thialysine, is a structural analog of L-lysine in which the
This guide details how to evaluate the transport specificity of AEC relative to its natural counterpart, L-lysine. Unlike standard growth inhibition assays, which conflate transport with metabolic toxicity, this guide focuses on competitive radioligand uptake assays . This method isolates the transmembrane event, providing the kinetic resolution (
Mechanistic Foundation: The "Trojan Horse"
To evaluate specificity, one must understand the biological fate of AEC. It acts as a "Trojan horse," entering the cell via lysine transporters before exerting toxicity.
Transport Pathways
In Escherichia coli and Salmonella, lysine (and AEC) uptake is mediated by two primary systems:
-
LysP (CadR): A high-affinity, lysine-specific permease. This is the primary target for AEC evaluation.
-
LAO System (ArgT/HisJ): A general basic amino acid ABC transporter. It transports Lysine, Arginine, and Ornithine.[1][2]
Expert Insight: To specifically evaluate LysP, assays should be conducted in the presence of excess L-Arginine to saturate/block the LAO system, forcing AEC to compete solely for LysP.
Mechanism of Action Diagram
The following diagram illustrates the entry of AEC and its dual-mode toxicity (Feedback Inhibition & False Incorporation).
Figure 1: Mechanistic pathway of AEC transport and toxicity. AEC competes with Lysine for entry via LysP and LAO, subsequently inhibiting aspartokinase or corrupting protein synthesis.
Comparative Analysis: AEC vs. L-Lysine
The specificity of a transporter is defined by the differential affinity between the substrate and the analog.
| Feature | L-Lysine (Natural Substrate) | S-(2-aminoethyl)-L-cysteine (AEC) | Comparison Notes |
| Structure | 2,6-Diaminohexanoic acid | S-(2-aminoethyl)-cysteine | Sulfur substitution alters pKa and bond length slightly. |
| Transporter Affinity ( | High (~1–5 | Moderate (Higher | AEC is a competitive inhibitor; it requires higher concentrations to achieve half-max transport velocity. |
| Transport Mechanism | Active Transport ( | Active Transport ( | Both utilize the proton motive force (PMF). |
| Metabolic Fate | Protein synthesis, Cell wall | False incorporation, AK inhibition | AEC is toxic; Lysine is essential. |
| Specificity Utility | N/A | Selection Agent | Used to isolate lysP- mutants or AK-desensitized mutants. |
Key Kinetic Metric: The specificity is quantified by the Inhibition Constant (
Experimental Workflow: Competitive Uptake Assay
To evaluate specificity, we do not measure AEC transport directly (which requires expensive radiolabeled AEC). Instead, we measure the inhibition of
Assay Logic Diagram
Figure 2: Workflow for Competitive Uptake Assay. Critical steps include washing to remove competing media nutrients and rapid filtration to capture kinetic data.
Detailed Protocol
Objective: Determine the
Reagents:
-
Buffer: M9 Minimal Salts (no carbon/nitrogen source).
-
Energy Source: Glucose (20 mM final).
-
Inhibitor: Chloramphenicol (100
g/mL) – Critical to prevent protein synthesis and metabolic feedback during the assay. -
Substrate: L-[
C]-Lysine (Specific Activity ~300 mCi/mmol). -
Competitor: Cold AEC (Range: 0, 10, 50, 100, 500
M). -
Blocker: Cold L-Arginine (100
M) – To saturate LAO transporter, isolating LysP.
Step-by-Step Methodology:
-
Preparation: Grow E. coli (wild type or specific mutant) in minimal medium to mid-log phase (
).-
Why: Cells in stationary phase downregulate transporters.
-
-
Washing: Centrifuge cells (4,000 x g, 5 min) and wash twice with M9 buffer. Resuspend to
.-
Why: Removes residual amino acids from growth media that would compete with the assay.
-
-
Energization: Aliquot cells into reaction tubes. Add Glucose and Chloramphenicol. Incubate at 37°C for 5 minutes.
-
Why: Establishes Proton Motive Force (PMF) required for active transport.
-
-
Reaction Initiation:
-
Add Cold L-Arginine (to block LAO).
-
Add Cold AEC (Variable concentrations).
-
Immediately add L-[
C]-Lysine (Fixed concentration, e.g., 5 M).
-
-
Termination: At exactly 1 minute (linear uptake phase), pipette sample onto a 0.45
m nitrocellulose filter under vacuum. Immediately wash filter with 5 mL ice-cold 0.1M LiCl.-
Why: Ice-cold LiCl maintains osmotic balance but stops transport instantly.
-
-
Quantification: Dry filters, add scintillation fluid, and count (CPM).
Data Analysis & Interpretation
To evaluate specificity, convert CPM to transport velocity (
Calculating (Specificity Constant)
Since AEC is a competitive inhibitor, the apparent
- : Concentration of AEC that reduces Lysine uptake by 50%.
-
: Concentration of L-[
C]-Lysine used (e.g., 5 M). -
: The Michaelis constant of Lysine for LysP (determine this via a separate saturation curve, typically ~2-5
M).
Interpreting the Results
-
Low
(e.g., < 10 M): High Specificity. AEC is a potent competitor. The transporter "sees" AEC almost identically to Lysine. -
High
(e.g., > 100 M): Low Specificity. The transporter discriminates well; it prefers Lysine and excludes AEC. -
Resistance Profiling: If a mutant strain shows normal Lysine uptake but no inhibition by AEC , the mutation likely alters the transporter's pore geometry, selectively excluding the analog while permitting the natural substrate.
References
-
Steffes, C., et al. (1992). "The lysP gene encodes the lysine-specific permease."[3][4] Journal of Bacteriology, 174(10), 3242–3249. Link
-
Cohen, G. N., et al. (1965). "Isolation of lysine regulatory mutants." Journal of Bacteriology. (Foundational work on AEC resistance). Link
-
Winkler, W. C., & Breaker, R. R. (2005). "Regulation of bacterial gene expression by riboswitches." Annual Review of Microbiology, 59, 487-517. (Discusses AEC binding to Lysine riboswitches). Link
-
Bio-Protocol. (2018).[5] "Amino Acid Transport Assays in Resting Cells." Bio-protocol, 8(10). Link
Sources
- 1. Arginine and Lysine Transporters Are Essential for Trypanosoma brucei | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The lysP gene encodes the lysine-specific permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lysP gene encodes the lysine-specific permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Competition Assay Based on Extracellular D-amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
